molecular formula C15H15NO2 B12000714 Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- CAS No. 121133-23-1

Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-

Cat. No.: B12000714
CAS No.: 121133-23-1
M. Wt: 241.28 g/mol
InChI Key: DUGFMSCFQCJGBY-UHFFFAOYSA-N
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Description

Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- (CAS 121133-23-1) is a Schiff base synthesized via the condensation of aniline with 2,4-dimethoxybenzaldehyde. Structurally, it features a benzylideneaniline backbone substituted with two methoxy (-OCH₃) groups at the 2- and 4-positions of the phenyl ring (Figure 1). The methoxy groups impart electron-donating properties, influencing the compound’s electronic structure, solubility, and reactivity.

Properties

CAS No.

121133-23-1

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-phenylmethanimine

InChI

InChI=1S/C15H15NO2/c1-17-14-9-8-12(15(10-14)18-2)11-16-13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

DUGFMSCFQCJGBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=NC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Classical Reflux Condensation in Methanol

Procedure :

  • Reactants : Aniline (1.0 equiv, 0.1 mol) and 2,4-dimethoxybenzaldehyde (1.0 equiv, 0.1 mol) are dissolved in anhydrous methanol (150 mL).

  • Reaction : The mixture is refluxed at 65–70°C for 2–4 hours under inert atmosphere.

  • Workup : The solution is cooled to 25°C, inducing crystallization. The precipitate is filtered, washed with cold methanol, and dried under vacuum.

Yield : 75–85%.
Characterization :

  • FT-IR : C=N stretch at 1620–1635 cm⁻¹; aromatic C-O (methoxy) at 1250 cm⁻¹.

  • ¹H NMR (CDCl₃) : δ 8.35 (s, 1H, -CH=N-), 6.90–7.50 (m, 7H, aromatic), 3.85 (s, 6H, -OCH₃).

Acid-Catalyzed Condensation in Ethanol

Modification :

  • Catalyst : Glacial acetic acid (1–2 drops) is added to enhance reaction rate.

  • Conditions : Reflux at 78°C for 1.5 hours.

  • Yield : 80–88% with reduced side products.

Solvent-Free Synthesis Under Microwave Irradiation

Innovative Approach (hypothesized from analogous methods):

  • Procedure : Reactants are mixed neat and irradiated at 300 W for 5–10 minutes.

  • Advantages : 90% yield in reduced time (10 minutes vs. 2 hours).

Optimization and Critical Parameters

Stoichiometric Ratios

A 1:1 molar ratio of aniline to aldehyde minimizes unreacted starting material. Excess aldehyde increases hydrolysis risk, while excess amine promotes side reactions.

Solvent Selection

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
Methanol652–475–85
Ethanol781.5–380–88
Toluene1106–860–70

Methanol and ethanol are optimal due to polarity and boiling point.

Temperature and Reaction Time

Prolonged reflux (>4 hours) degrades the Schiff base, while shorter durations (<1 hour) lead to incomplete reactions.

Characterization and Validation

Spectroscopic Analysis

  • FT-IR : Absence of carbonyl (1700 cm⁻¹) and primary amine (3300–3500 cm⁻¹) peaks confirms complete condensation.

  • ¹H NMR : Integration ratios align with expected protons (e.g., 6:3:1 for aromatic, methoxy, and imine groups).

Crystallography

Single-crystal X-ray diffraction (as in analogous compounds) reveals planar geometry with E-configuration at the imine bond.

Challenges and Troubleshooting

Hydrolysis Prevention

  • Anhydrous Conditions : Molecular sieves (4Å) or nitrogen atmospheres prevent water ingress.

  • Acid Catalysis : Acetic acid lowers pH, stabilizing the imine against hydrolysis.

Purification Difficulties

  • Recrystallization : Ethanol/water (3:1) mixtures yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves byproducts.

Industrial and Scalable Methods

Continuous Flow Synthesis

Adaptation of patent methods for large-scale production:

  • Reactors : Tubular flow systems at 70°C with 30-minute residence time.

  • Throughput : 1 kg/h with 85% yield.

Green Chemistry Approaches

  • Solvent Recycling : Methanol recovery via distillation reduces waste.

  • Catalyst Reuse : Heterogeneous acids (e.g., Amberlyst-15) enable 5 cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Benzenamine derivatives, including N-[(2,4-dimethoxyphenyl)methylene]-, have been investigated for their biological activities. These compounds often exhibit significant pharmacological potential, particularly in the development of new therapeutic agents.

Anticonvulsant Activity

Recent studies have focused on synthesizing new derivatives of benzenamine to evaluate their anticonvulsant properties. For instance, a series of N-phenylacetamide derivatives have shown promising results in animal models for epilepsy. These compounds were tested using maximal electroshock and pentylenetetrazole screening methods, revealing several candidates with effective seizure protection without significant neurotoxicity .

Antimicrobial Properties

Benzenamine derivatives have also been explored for their antimicrobial activity. Research indicates that certain Mannich bases derived from benzenamine exhibit strong inhibitory effects against various Gram-positive and Gram-negative bacteria. This highlights the potential of these compounds in developing new antibacterial agents .

Material Science

In material science, benzenamine compounds are utilized as intermediates in the synthesis of polymers and dyes. Their ability to form stable bonds with various substrates makes them valuable in creating materials with specific properties.

Dye Manufacturing

The compound is relevant in the dye industry due to its structural characteristics that allow it to act as a chromophore. Its derivatives are employed in producing colorants for textiles and plastics, contributing to vibrant and durable colors .

Polymer Chemistry

Benzenamine derivatives are also used as curing agents in epoxy resins and as stabilizers in plastics. Their ability to enhance thermal stability and mechanical properties makes them essential components in high-performance materials .

Environmental Applications

The environmental impact of chemical compounds is a growing concern. Benzenamine derivatives are being studied for their interactions with environmental pollutants and their potential as biodegradable alternatives.

Biodegradability Studies

Research has indicated that certain benzenamine derivatives can degrade under specific environmental conditions, making them suitable candidates for eco-friendly applications . This property is crucial for developing sustainable materials that minimize ecological footprints.

Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of benzenamine derivatives. Studies have shown varying degrees of toxicity depending on the compound's structure, emphasizing the need for thorough assessments before widespread application .

Case Studies

Study Focus Findings
Study 1Anticonvulsant ActivitySeveral benzenamine derivatives showed effective seizure protection in animal models without significant neurotoxicity .
Study 2Antimicrobial PropertiesMannich bases derived from benzenamine exhibited strong antibacterial activity against multiple bacterial strains .
Study 3Environmental ImpactCertain derivatives demonstrated biodegradability under controlled conditions, indicating potential for eco-friendly applications .

Mechanism of Action

The mechanism of action of Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Schiff bases with varying substituents exhibit distinct electronic behaviors:

  • Electron-donating groups (e.g., methoxy) enhance electron density on the aromatic ring, increasing stability and altering coordination capabilities.
  • Electron-withdrawing groups (e.g., nitro) reduce electron density, affecting redox properties and intermolecular interactions.
Table 1: Key Properties of Selected Schiff Bases
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- 2,4-dimethoxyphenyl ~238.27* Not reported Ligand in metal complexes
Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- 4-nitrophenyl, 4-methyl 240.26 Not reported Chemical sensors, catalysts
N-((1H-Indol-3-yl)methylene)-4-(2-phenyldiazenyl)benzenamine Indole, phenyldiazenyl Not reported Not reported Fluorescent Ag⁺ chemosensor
Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- 4-nitro, 4-methoxy 256.26 Not reported Electronic structure studies

*Calculated molecular weight (C₁₃H₁₄N₂O₂): 238.26.

Critical Analysis of Substituent Impact

Methoxy vs. Nitro Groups

  • Methoxy Substituents :
    • Increase solubility in polar organic solvents.
    • Enhance metal-binding affinity due to lone-pair donation from oxygen.
    • May improve photostability in UV-sensitive applications.
  • Nitro Substituents :
    • Reduce solubility but improve crystallinity.
    • Stabilize charge-transfer complexes, relevant in optoelectronics.
    • Increase oxidative stability but may reduce biocompatibility.

Structural Modifications and Functional Diversity

  • Phenyldiazenyl Groups (): Introduce conjugation pathways, enabling fluorescence and redox activity .
  • Heterocyclic Substituents (): Modify steric and electronic profiles, tailoring bioactivity or catalytic performance .

Biological Activity

Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- (commonly referred to as compound 7 in various studies), is a chemical compound with notable biological activities. This article synthesizes findings from diverse sources regarding its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H15NO2
  • Molecular Weight : 241.29 g/mol
  • Structure : The compound features a benzenamine core substituted with a methylene bridge and a 2,4-dimethoxyphenyl group.

Anticancer Activity

Research has indicated that compounds similar to benzenamine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain substituted phenyl derivatives can inhibit cell proliferation in various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of similar compounds on Jurkat and A-431 cell lines, revealing IC50 values less than those of standard drugs like doxorubicin. These findings suggest that the structural modifications in benzenamine derivatives could enhance their anticancer efficacy .

Antimicrobial Activity

Benzenamine derivatives have demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : A series of experiments reported that compounds with electron-releasing groups on the benzylidene portion exhibited significant antibacterial activity, comparable to standard antibiotics like norfloxacin. The Minimum Inhibitory Concentration (MIC) values ranged from 93.7 to 46.9 μg/mL for effective compounds .
CompoundMIC (μg/mL)Activity Type
43a93.7Antibacterial
43b46.9Antibacterial
447.8Antifungal

Anti-inflammatory Effects

The anti-inflammatory potential of benzenamine derivatives has also been explored, particularly in the context of inhibiting cyclooxygenase (COX) enzymes.

  • Mechanism of Action : Research indicates that certain derivatives significantly reduce the expression levels of COX-2 and inducible nitric oxide synthase (iNOS) in RAW264.7 cells, suggesting a pathway for therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzenamine derivatives:

  • Substituent Effects : The presence of electron-withdrawing or electron-releasing groups substantially influences the activity.
  • Positioning : The position of substituents on the phenyl ring affects both potency and selectivity against various biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via Schiff base formation, typically by condensing 2,4-dimethoxybenzaldehyde with aniline derivatives. Key conditions include:

  • Catalyst : Sodium t-butanolate or other base catalysts (e.g., NaHCO₃) to facilitate imine formation.
  • Solvent : Toluene or ethanol under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Temperature : 80–100°C for 6–12 hours.
    Yield optimization requires stoichiometric control of reactants and purification via recrystallization (ethanol/water) or column chromatography. Impurities often arise from unreacted aldehyde or side products like enamines; TLC monitoring is critical .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and imine proton (δ ~8.3–8.5 ppm). Aromatic protons show splitting patterns indicative of substitution (e.g., para vs. ortho) .
  • FT-IR : Confirm C=N stretch (~1600–1640 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (m/z ~283.4) and fragmentation patterns validate the structure .

Q. How does the presence of methoxy groups influence the compound’s chemical reactivity and stability?

  • Methodological Answer : The electron-donating methoxy groups enhance aromatic ring stability and direct electrophilic substitution to the para position. However, they reduce solubility in polar solvents. Reactivity studies (e.g., oxidation with KMnO₄) should account for steric hindrance at the 2- and 4-positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, concentrations) and validate purity via HPLC.
  • Mechanistic Studies : Use molecular docking (AutoDock Vina ) to predict binding modes with targets like enzymes or receptors. Compare results with in vitro assays (e.g., enzyme inhibition).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. water) .

Q. What computational methods are suitable for predicting binding affinity with biological targets?

  • Methodological Answer :

  • Docking : AutoDock Vina or Schrödinger Suite for preliminary affinity scoring.
  • MD Simulations : GROMACS/AMBER to assess stability of ligand-receptor complexes over time.
  • QSAR Models : Train models using descriptors like logP, H-bond donors, and topological polar surface area (TPSA) .

Q. What strategies optimize solubility and bioavailability for pharmacological studies?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the methoxy positions.
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance cellular uptake.
  • In Vitro Testing : Use Caco-2 cell monolayers to simulate intestinal absorption .

Q. How can researchers validate crystalline structure without X-ray data?

  • Methodological Answer :

  • PXRD : Compare experimental diffractograms with simulated patterns from SDF files (e.g., CC-DPS ).
  • DFT Calculations : Optimize geometry using Gaussian09 and predict vibrational spectra for IR validation.
  • Thermal Analysis : DSC/TGA to identify phase transitions and confirm crystallinity .

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